NAPE-PLD Activation Potency: Target Compound vs. Fluorinated Analog VU534
The target compound is a member of the BT-PSP series where the most potent activator, VU534, demonstrated an EC50 of 0.30 µM for recombinant mouse NAPE-PLD [1]. While the specific EC50 for the 4-chloro analog is not publicly reported, the SAR study indicates that 9 out of 22 analogs in this series achieved EC50 ≤ 1.1 µM and Emax > 1.7 [1]. The 4-chloro substitution on the benzothiazole ring represents a key structural variant that is distinct from VU534 (which contains a 4-fluorophenylsulfonyl group), highlighting a potential differentiation point for target selectivity and potency optimization .
| Evidence Dimension | NAPE-PLD Activation Potency (EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be within the active range of the BT-PSP series (EC50 ≤ 10 µM for all active members). |
| Comparator Or Baseline | VU534 (4-fluorophenylsulfonyl analog): EC50 = 0.30 µM |
| Quantified Difference | Potency difference is unknown due to lack of target compound data. The structural difference (4-chlorobenzothiazole vs. 4-fluorophenylsulfonyl) is expected to produce a distinct pharmacological profile based on the series' steep SAR. |
| Conditions | Biochemical assay using recombinant mouse NAPE-PLD enzyme. |
Why This Matters
For researchers optimizing NAPE-PLD activation, the 4-chlorobenzothiazole modification offers a structurally distinct alternative to the 4-fluorophenylsulfonyl probe VU534, potentially addressing different selectivity or pharmacokinetic requirements.
- [1] Zarrow, J. E., et al. (2023). Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chemical Biology, 18(8), 1891–1904. View Source
